(Z)-ethyl 2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-5-31-22(28)20-16(2)26(4)23(32-20)24-21(27)18-11-13-19(14-12-18)33(29,30)25(3)15-17-9-7-6-8-10-17/h6-14H,5,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAPLZRVHDDLAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings related to this compound.
- Molecular Formula : C23H25N3O5S2
- Molecular Weight : 487.59 g/mol
- IUPAC Name : Ethyl 2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through different mechanisms:
- Inhibition of Protein Kinase CK2 :
- Induction of Apoptosis :
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. Research indicates that compounds with similar thiazole frameworks can exhibit activity against various bacterial strains and fungi.
The mechanisms through which this compound exerts its biological effects may include:
-
Enzyme Inhibition :
- The compound may inhibit specific enzymes involved in cancer cell proliferation or survival.
-
Cell Cycle Arrest :
- Similar compounds have been shown to cause cell cycle arrest at various phases, preventing cancer cells from dividing.
-
Reactive Oxygen Species (ROS) Generation :
- Induction of oxidative stress leading to cellular damage and apoptosis has been observed in studies involving related thiazole derivatives.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (Z)-ethyl 2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate?
- Methodology : The compound is synthesized via condensation reactions. A typical approach involves refluxing intermediates (e.g., substituted benzaldehyde derivatives) with precursors like thiazole-containing carboxamides in ethanol or dichloromethane, catalyzed by glacial acetic acid. Reaction times range from 4–10 hours under controlled pH and temperature (60–80°C) to favor the Z-isomer configuration .
- Key Steps : Isolation of intermediates via vacuum evaporation and recrystallization from ethanol or toluene ensures purity. Yield optimization often requires iterative adjustment of solvent polarity and stoichiometric ratios of reagents like benzoyl chloride .
Q. Which spectroscopic techniques are most effective for characterizing the functional groups in this compound?
- Methodology :
- IR Spectroscopy : Identifies sulfamoyl (S=O, ~1350–1150 cm⁻¹) and imine (C=N, ~1600–1650 cm⁻¹) groups. Compare with reference spectra for sulfonamides and thiazoles .
- NMR : ¹H-NMR resolves methyl groups (δ 1.2–1.4 ppm for ethyl ester, δ 2.5–3.0 ppm for N-methyl), while ¹³C-NMR confirms carbonyl (C=O, ~165–175 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the dihydrothiazole ring .
Q. How does the Z-isomer configuration influence the compound’s reactivity and stability?
- Methodology : The Z-configuration is stabilized by intramolecular hydrogen bonding between the imine nitrogen and adjacent carbonyl oxygen. Comparative studies using NOESY NMR or X-ray crystallography (via SHELX refinement) reveal spatial arrangements that affect susceptibility to hydrolysis or oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data when the compound forms polymorphs or solvates?
- Methodology : Use SHELXL for refining high-resolution X-ray data. For polymorphs, compare unit cell parameters and hydrogen-bonding networks. Solvate identification requires thermogravimetric analysis (TGA) to detect solvent loss and PXRD to track structural changes. Discrepancies in bond angles (>5° deviation) may indicate lattice strain or disordered solvent molecules .
Q. How can reaction conditions be optimized to suppress byproducts during the synthesis of this compound?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. ethanol), and catalyst (e.g., acetic acid vs. ammonium acetate) to minimize side reactions like thiazole ring opening or ester hydrolysis.
- Kinetic Monitoring : Use inline FTIR or HPLC to track intermediate consumption. For example, ethyl ester hydrolysis under basic conditions can be mitigated by maintaining pH < 7 .
Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). The N-benzyl-N-methylsulfamoyl group’s torsional flexibility impacts binding affinity.
- MD Simulations : GROMACS or AMBER simulate stability of ligand-target complexes, focusing on hydrogen bonds between the sulfamoyl group and catalytic zinc ions .
Q. How do electron-withdrawing/donating substituents on the benzoyl moiety affect the compound’s electronic properties?
- Methodology :
- DFT Calculations : Gaussian 09 computes HOMO-LUMO gaps and electrostatic potential maps. Substituents like methoxy (electron-donating) lower the gap, enhancing reactivity in photochemical assays.
- Cyclic Voltammetry : Measures redox potentials to correlate substituent effects with electrochemical stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
